molecular formula C21H19N3O3S B3313126 7-(furan-2-yl)-2-methyl-5-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one CAS No. 946346-21-0

7-(furan-2-yl)-2-methyl-5-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one

Cat. No.: B3313126
CAS No.: 946346-21-0
M. Wt: 393.5 g/mol
InChI Key: MKAKKINQVQMGJJ-UHFFFAOYSA-N
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Description

7-(furan-2-yl)-2-methyl-5-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one is a complex heterocyclic compound that incorporates multiple functional groups, including furan, thiazole, and pyridazine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(furan-2-yl)-2-methyl-5-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Construction of the pyridazine ring: This involves the cyclization of a hydrazine derivative with a diketone.

    Incorporation of the furan ring: This step often involves the use of a furan derivative in a condensation reaction with the intermediate formed from the previous steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology and Medicine

In biology and medicine, 7-(furan-2-yl)-2-methyl-5-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an antimicrobial, anticancer, and anti-inflammatory agent.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 7-(furan-2-yl)-2-methyl-5-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one involves its interaction with various molecular targets. These may include enzymes, receptors, and nucleic acids. The compound’s multiple functional groups allow it to engage in diverse interactions, potentially disrupting biological pathways and leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Furan derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid.

    Thiazole derivatives: Compounds like thiazole-4-carboxylic acid.

    Pyridazine derivatives: Compounds such as pyridazine-3,6-dione.

Uniqueness

What sets 7-(furan-2-yl)-2-methyl-5-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one apart is its combination of these three heterocyclic systems in a single molecule

Properties

IUPAC Name

7-(furan-2-yl)-2-methyl-5-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-12(2)14-6-8-15(9-7-14)16(25)11-24-21(26)19-20(28-13(3)22-19)18(23-24)17-5-4-10-27-17/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAKKINQVQMGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)C3=CC=C(C=C3)C(C)C)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(furan-2-yl)-2-methyl-5-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Reactant of Route 2
Reactant of Route 2
7-(furan-2-yl)-2-methyl-5-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Reactant of Route 3
Reactant of Route 3
7-(furan-2-yl)-2-methyl-5-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Reactant of Route 4
7-(furan-2-yl)-2-methyl-5-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Reactant of Route 5
Reactant of Route 5
7-(furan-2-yl)-2-methyl-5-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Reactant of Route 6
Reactant of Route 6
7-(furan-2-yl)-2-methyl-5-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one

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